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2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine

Cat. No.: B3046109
CAS No.: 1196154-04-7
M. Wt: 200.65
InChI Key: OULPUEUXOWTDDC-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems are complex molecular ring structures where two or more heterocyclic rings share common atoms. fiveable.me These compounds are cornerstones of contemporary chemical research, largely due to their prevalence in natural products and their extensive application in pharmaceuticals and materials science. fiveable.me The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into fused ring systems creates unique chemical properties and allows for diverse functionalization, making them versatile building blocks in synthetic chemistry. fiveable.me

The structural characteristics of fused heterocycles, such as ring strain and the presence of multiple heteroatoms, significantly influence their reactivity. fiveable.me This reactivity is harnessed in drug design to create molecules that can interact with high specificity and efficacy at biological targets. fiveable.me It is estimated that a high percentage of pharmaceutical products, perhaps around 70%, contain heterocyclic substructures, underscoring their critical role in drug discovery and development. nih.govresearchgate.net Their applications extend beyond medicine into the development of polymers, specialty chemicals, and materials with unique electronic or optical properties. msu.edu

The Thiazolo[5,4-B]pyridine (B1319707) Core as a Privileged Structure in Medicinal Chemistry and Chemical Biology

The thiazolo[5,4-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The significance of the thiazolo[5,4-b]pyridine scaffold stems from its structural resemblance to biologically crucial molecules like purines, which are fundamental components of DNA and RNA. researchgate.netdmed.org.ua This similarity allows derivatives to act as bioisosteres, mimicking or antagonizing the action of natural ligands.

Derivatives of the thiazolo[5,4-b]pyridine system have been shown to exhibit a wide array of biological activities. nih.govresearchgate.net Research has identified compounds with this core structure that function as potent inhibitors of various kinases, which are key targets in cancer therapy. researchgate.net For instance, different analogues have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and others. nih.govresearchgate.netnih.gov Beyond oncology, these compounds have been explored as S1p1/S1p5 agonists, H3 receptor antagonists, and DNA gyrase B inhibitors. nih.govresearchgate.net

Biological Target/ActivityTherapeutic AreaReference
Phosphoinositide 3-Kinase (PI3K) InhibitorOncology nih.govresearchgate.net
EGFR-TK InhibitorOncology nih.gov
S1p1 and S1p5 AgonistImmunology nih.govresearchgate.net
H3 Receptor AntagonistNeurology nih.govresearchgate.net
DNA Gyrase B InhibitorAntibacterial researchgate.netactascientific.com
Anticancer AgentOncology researchgate.netactascientific.com

Academic Context of Halogenated and Alkoxy-Substituted Thiazolo[5,4-B]pyridine Derivatives

The functionalization of the thiazolo[5,4-b]pyridine scaffold with halogen and alkoxy groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of the molecule. Halogens, such as chlorine, can alter a compound's lipophilicity, metabolic stability, and binding interactions. The introduction of a chlorine atom at the 2-position, for example, can provide a reactive handle for further synthetic modifications, such as nucleophilic substitution reactions.

Similarly, alkoxy groups, like a methoxy (B1213986) group, can influence a molecule's solubility, hydrogen bonding capacity, and conformation. These substitutions are crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. The academic literature contains numerous examples of thiazolo[5,4-b]pyridine derivatives bearing these substituents, which have been synthesized and evaluated for various biological activities. For instance, compounds incorporating methoxypyridine and chloro-substituted phenyl sulfonamide moieties have demonstrated potent PI3K inhibitory activity. nih.gov This highlights the research interest in exploring how different substitution patterns on the core scaffold can lead to potent and selective therapeutic agents.

Research Avenues and Gaps Pertaining to the 2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine System

While the broader class of thiazolo[5,4-b]pyridine derivatives is well-documented, specific and in-depth research focused exclusively on this compound (CAS RN: 109202-21-3) is less prevalent in publicly accessible literature. nih.gov The existence of this specific compound is confirmed in chemical databases, but comprehensive studies detailing its synthesis, characterization, and biological evaluation are not widely reported.

This represents a clear research gap and suggests several potential avenues for investigation. A primary research direction would be the development and optimization of a synthetic route to produce this compound in high yield and purity. Following its synthesis, a thorough characterization using modern spectroscopic techniques would be essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2OS B3046109 2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine CAS No. 1196154-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULPUEUXOWTDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269685
Record name 2-Chloro-5-methoxythiazolo[5,4-b]pyridine
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Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-04-7
Record name 2-Chloro-5-methoxythiazolo[5,4-b]pyridine
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Record name 2-Chloro-5-methoxythiazolo[5,4-b]pyridine
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Record name 2-chloro-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
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Mechanistic Investigations of Thiazolo 5,4 B Pyridine Formation

Proposed Reaction Mechanisms for Thiazole (B1198619) Ring Annulation

The construction of the thiazole ring onto the pyridine (B92270) backbone, known as annulation, can be achieved through several mechanistic pathways. A predominant method involves the reaction between a pyridine derivative carrying vicinal amino and chloro substituents (e.g., a 3-amino-2-chloropyridine) and a thio-reagent.

One common proposed mechanism begins with the nucleophilic attack of the sulfur atom from a thioamide or thiourea (B124793) onto the carbon of the pyridine ring bearing the chlorine atom. This is followed by an intramolecular cyclization where the amino group of the pyridine attacks the carbon of the thioamide group. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

An alternative and widely used approach is the one-step synthesis from an appropriately substituted chloronitropyridine and a thioamide or thiourea. researchgate.net In this case, the reaction is believed to proceed via an initial nucleophilic aromatic substitution of the chlorine atom by the sulfur of the thioamide. The nitro group is then reduced to an amino group, which subsequently triggers an intramolecular cyclization and dehydration cascade to yield the final thiazolo[5,4-b]pyridine (B1319707) product.

Another established route is the acid-catalyzed cyclization of a precursor like 2-hydroxy-3-thioureidopyridine. researchgate.net In this mechanism, the presence of a strong acid facilitates the cyclization, where the sulfur acts as a nucleophile. The hydroxyl group on the pyridine ring can act as a leaving group, promoting the ring-closing step. researchgate.net

Elucidation of Reaction Pathways under Diverse Conditions

The pathway and efficiency of thiazolo[5,4-b]pyridine formation are highly dependent on the reaction conditions. Factors such as solvent, temperature, and the presence of catalysts can significantly influence reaction rates and product yields.

Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used as they can solvate the ionic intermediates and facilitate nucleophilic substitution reactions. thieme-connect.com Acidic solvents like acetic acid are employed in cyclization reactions, where they can also act as a catalyst. nih.gov In recent years, there has been a shift towards "green" solvents derived from biomass, such as sabinene (B1680474) and eucalyptol, which have been shown to be effective for the synthesis of thiazolo[5,4-b]pyridines under thermal or microwave activation. researchgate.net

Temperature and Activation: Many cyclization reactions for thiazole ring formation require elevated temperatures, typically achieved through conventional heating under reflux. nih.gov For example, the reduction of a nitro group followed by cyclization has been performed at 60°C. nih.gov Microwave irradiation has emerged as a powerful alternative to conventional heating. It often leads to shorter reaction times and improved yields by promoting efficient energy transfer. researchgate.netdmed.org.ua

Catalyst Influence: Catalysts are frequently employed to direct the reaction and improve its efficiency.

Base Catalysis: Bases such as triethylamine, sodium carbonate, or sodium methoxide (B1231860) are used to facilitate nucleophilic substitution by deprotonating the nucleophile, making it more reactive. thieme-connect.comnih.govdmed.org.ua

Acid Catalysis: Strong acids like trifluoroacetic acid (TFA) or phosphoric acid can catalyze the cyclization of thiourea derivatives. researchgate.net

Metal Catalysis: Metals can be used in key transformation steps. For instance, iron powder in acetic acid is a classic reagent for the reduction of a nitro group to an amine, a crucial step in syntheses starting from nitropyridines. nih.gov Copper-catalyzed cascade reactions have also been developed for the formation of related fused thiazole systems. dmed.org.ua

The following table summarizes various reaction conditions reported for the synthesis of the thiazolo[5,4-b]pyridine core and related structures.

Starting MaterialsCatalyst/ReagentSolventConditionsReference
2,4-dichloro-3-nitropyridine (B57353) derivativeFe powderAcetic Acid60 °C nih.gov
Chloronitropyridine and ThioamideN/ASabineneThermal or Microwave researchgate.net
2-chloro-3,5-dinitropyridine and Triazole-thiolNa₂CO₃DMF20 °C thieme-connect.com
2-hydroxy-3-thioureidopyridineTrifluoroacetic acidN/AN/A researchgate.net

Kinetic and Thermodynamic Considerations in Cyclization Reactions

Detailed kinetic and thermodynamic studies specifically for the formation of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine are not extensively available in the public domain. However, general principles governing such intramolecular cyclization reactions can be discussed.

From a kinetic perspective, the annulation is an intramolecular reaction. Intramolecular processes are often kinetically favored over their intermolecular counterparts due to a less negative entropy of activation; the reacting groups are already part of the same molecule, which reduces the entropic cost of bringing them together in the transition state. However, the need for elevated temperatures or microwave irradiation in many synthetic protocols suggests that a significant activation energy barrier must be overcome. researchgate.net This barrier may be associated with bond rotations to achieve the correct conformation for cyclization or the energy required for the bond-forming and bond-breaking steps of the reaction mechanism itself. The use of catalysts is a primary strategy to lower this activation energy, thereby increasing the reaction rate and allowing the reaction to proceed under milder conditions.

Identification and Role of Key Reaction Intermediates

The formation of the thiazolo[5,4-b]pyridine ring proceeds through several key reactive intermediates, even if they are not always isolated.

In multi-step syntheses starting from a substituted nitropyridine, such as 2,4-dichloro-3-nitropyridine, a stable, isolable intermediate is formed after initial substitution and reduction steps. For example, in a pathway to create a 7-substituted derivative, the initial substitution of the 4-chloro group with a nucleophile (like morpholine) yields a 4-substituted-2-chloro-3-nitropyridine. nih.gov Subsequent reduction of the nitro group using reagents like iron in acetic acid produces the crucial 3-amino-2-chloro-4-substituted-pyridine intermediate. nih.gov This ortho-amino-chloro-pyridine is the direct precursor for the thiazole ring annulation.

When this precursor reacts with a thio-reagent, an open-chain S-alkylated or N-acylated intermediate is formed. For instance, reaction with an isothiocyanate would form a thiourea derivative linked to the pyridine C3-amino group. This thiourea intermediate then undergoes the key intramolecular cyclization. researchgate.net In this step, the sulfur atom attacks the C2 carbon of the pyridine ring, displacing the chlorine atom and forming the thiazole ring. A final tautomerization or aromatization step then yields the stable thiazolo[5,4-b]pyridine product. In some reaction pathways, particularly those involving rearrangement, a Smiles rearrangement intermediate may also be involved. thieme-connect.com

Reactivity and Chemical Transformations of 2 Chloro 5 Methoxy Thiazolo 5,4 B Pyridine

Reactivity of the Chlorine Atom at Position 2 (e.g., nucleophilic displacement reactions, cross-coupling strategies)

The chlorine atom at the 2-position of the thiazolo[5,4-b]pyridine (B1319707) ring is a key site for chemical modification. This position is analogous to the 2-position of pyridine (B92270), which is activated toward nucleophilic attack. The fusion of the thiazole (B1198619) ring further influences the electron distribution, making the C2-Cl bond susceptible to cleavage and substitution.

Nucleophilic Displacement Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing diverse functional groups at this position. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring. A range of nucleophiles, including amines and thiols, can be employed to generate new derivatives. For instance, the reaction of related 2-chloropyridine (B119429) derivatives with S,N-binucleophiles like triazole-5-thiols is a known method for constructing more complex fused heterocyclic systems. thieme-connect.com Similarly, the displacement of a chloro group on related isothiazolo[5,4-b]pyridines by various amino compounds has been reported. researchgate.net

Cross-Coupling Strategies: The C2-Cl bond also serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives that are otherwise difficult to synthesize. These strategies are discussed in detail in section 4.5.

Below is a table summarizing the potential nucleophilic displacement reactions at the C2 position.

NucleophileReagent ExampleProduct TypeReaction Conditions
Primary/Secondary AmineR¹R²NH2-Amino-5-methoxy-thiazolo[5,4-b]pyridineBase (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO)
ThiolRSH2-Thioether-5-methoxy-thiazolo[5,4-b]pyridineBase (e.g., NaH), THF or DMF
AlkoxideRONa2-Alkoxy-5-methoxy-thiazolo[5,4-b]pyridineAlcohol solvent, Heat
HydrazineN₂H₄2-Hydrazinyl-5-methoxy-thiazolo[5,4-b]pyridineAlcohol solvent, Heat

Reactivity of the Methoxy (B1213986) Group at Position 5 (e.g., ether cleavage, potential for functionalization)

The methoxy group at position 5 is an electron-donating group that influences the reactivity of the pyridine ring. While generally stable, this aryl ether linkage can be cleaved under specific, typically harsh, conditions.

Ether Cleavage: The cleavage of aryl methyl ethers typically requires strong acids such as hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (methanol). masterorganicchemistry.com The subsequent step is a nucleophilic attack by a halide ion on the methyl group (an SN2 pathway) to yield the corresponding 5-hydroxy-thiazolo[5,4-b]pyridine. masterorganicchemistry.com Given the presence of the basic pyridine nitrogen, which would also be protonated, very strong acidic conditions would be necessary to achieve this transformation.

Oxidative Demethylation: Another potential transformation is oxidative cleavage. Certain enzymatic systems, such as fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov This type of reaction is proposed to proceed via a hydrogen abstraction and oxygen rebound mechanism, which oxidizes the ether to a hemiacetal that subsequently hydrolyzes. nih.gov While specific studies on 2-chloro-5-methoxy-thiazolo[5,4-b]pyridine are not reported, this pathway represents a potential route for demethylation under specific biocatalytic conditions.

The methoxy group is generally stable under the conditions used for many other transformations, such as palladium-catalyzed cross-coupling reactions on other parts of the molecule. nih.gov

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The thiazolo[5,4-b]pyridine core is inherently electron-deficient, which significantly deactivates it towards electrophilic aromatic substitution (EAS). The pyridine ring itself is often compared to nitrobenzene (B124822) in its low reactivity towards electrophiles. researchgate.net This deactivation is due to the electron-withdrawing inductive effect of the nitrogen atom and its protonation in the acidic media typically required for EAS reactions. Fused heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) are also known to be inert towards electrophiles. udayton.edu

Nucleophilic Substitution Reactions on the Pyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogen (positions 6, 4, and 2). The reactivity at position 2 is dominated by the displacement of the chlorine atom as discussed in section 4.1.

This section focuses on potential nucleophilic attack at other positions of the pyridine ring, such as C4 and C6. In the absence of a good leaving group at these positions, a reaction could theoretically proceed via displacement of a hydride ion (H⁻), a process known as the Chichibabin reaction. Such reactions typically require strong nucleophiles like sodium amide (NaNH₂) and high temperatures. For this compound, amination would likely occur at the C6 or C4 positions. However, such reactions are often unselective and may compete with substitution at the C2 position.

If a better leaving group (e.g., another halogen) were present at the C4 or C6 position, selective nucleophilic substitution would be more feasible. For example, studies on 2,4-dichloro-3-nitropyridine (B57353) show selective substitution by morpholine (B109124) at the C4 position, demonstrating the high reactivity of this site. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Buchwald, Sonogashira) at Various Positions

The chlorine atom at position 2 provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing C-C, C-N, and C-O bonds and are widely applied to functionalize heterocyclic scaffolds. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a highly robust and functional-group-tolerant method. The reaction of 2-chloropyridines with various aryl and heteroaryl boronic acids is well-established, typically employing a palladium catalyst with a phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄ or catalyst systems with bulky biarylphosphine ligands) and a base like K₂CO₃ or K₃PO₄. nih.govorganic-chemistry.org This methodology allows for the synthesis of 2-aryl-5-methoxy-thiazolo[5,4-b]pyridine derivatives.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.org The reaction is catalyzed by a palladium complex, often with specialized bulky electron-rich phosphine ligands, in the presence of a strong base such as sodium tert-butoxide. libretexts.org This provides a direct route to various 2-amino-substituted thiazolo[5,4-b]pyridines, which are important pharmacophores. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base (e.g., triethylamine). organic-chemistry.org This would allow for the introduction of vinyl groups at the C2 position.

Stille Coupling: This reaction involves the coupling of the aryl chloride with an organostannane (organotin) reagent. organic-chemistry.org It is a very versatile C-C bond-forming reaction with a broad substrate scope, although the toxicity of the tin reagents is a drawback. libretexts.org Selective Stille couplings have been demonstrated on chloro-substituted heterocycles, suggesting its applicability for functionalizing the C2 position. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It typically employs a dual catalyst system of palladium and copper(I) in the presence of an amine base. libretexts.org This reaction is the premier method for synthesizing arylalkynes and would provide access to 2-alkynyl-5-methoxy-thiazolo[5,4-b]pyridine derivatives.

The table below summarizes the key features of these cross-coupling reactions as applied to the C2-Cl position.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂ or R-B(OR)₂Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)2-Aryl/Vinyl-substituted
Buchwald-HartwigR¹R²NHPd(0/II) complex + Phosphine Ligand + Base (e.g., NaOtBu)2-Amino-substituted
HeckAlkene (H₂C=CHR)Pd(OAc)₂ + Phosphine Ligand + Base (e.g., Et₃N)2-Vinyl-substituted
StilleR-Sn(Alkyl)₃Pd(0) complex (e.g., Pd(PPh₃)₄)2-Aryl/Vinyl/Alkyl-substituted
SonogashiraTerminal Alkyne (HC≡CR)Pd(0) complex + Cu(I) salt + Amine Base2-Alkynyl-substituted

Advanced Characterization Methodologies for Thiazolo 5,4 B Pyridine Systems

High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds, offering highly accurate mass measurements that can confirm elemental composition. For 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine, which has a molecular formula of C₇H₅ClN₂OS, HRMS provides a precise mass measurement of the molecular ion, typically as a protonated species [M+H]⁺ in electrospray ionization (ESI) mode. nih.govnih.gov

The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). The confirmation of the experimental mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. In studies of related thiazolo[5,4-b]pyridine (B1319707) derivatives, HRMS analysis has been crucial for confirming the successful synthesis of the target molecules. nih.gov

Table 1: Theoretical Isotopic Mass of this compound

Formula Species Calculated Mass (Da)
C₇H₅ClN₂OS [M] 199.9787

This technique is foundational for validating the molecular identity before proceeding with more complex structural elucidation methods.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed covalent framework of a molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques would be employed for complete structural assignment. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would reveal their electronic environment and spatial relationships. Based on analyses of similar thiazolo[5,4-b]pyridine structures, the aromatic protons would likely appear in the δ 7.0–8.5 ppm range, with their splitting pattern (e.g., doublets) indicating their relative positions. nih.gov The methoxy protons would present as a sharp singlet, typically in the δ 3.9–4.1 ppm region. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: five for the aromatic carbons of the fused ring system and one for the methoxy carbon. The chemical shifts would be indicative of their hybridization and proximity to electronegative atoms like nitrogen, sulfur, oxygen, and chlorine. nih.gov

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY would establish the coupling relationships between the two pyridine ring protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation between the methoxy protons and the carbon at position 5 of the pyridine ring would confirm the location of the methoxy group.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹³C Shift (ppm) Position Predicted ¹H Shift (ppm) Multiplicity
C2 158-162 H4 8.0-8.4 d
C4 145-149 H6 7.0-7.4 d
C5 155-159 OCH₃ 3.9-4.1 s
C6 105-109
C7a 148-152
C8a 138-142
OCH₃ 55-58

(Note: Predicted values are based on data from structurally similar compounds and chemical shift principles. Actual experimental values may vary.)

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected absorptions include:

C=N and C=C stretching: Vibrations from the fused aromatic thiazolo[5,4-b]pyridine ring system, typically appearing in the 1600–1450 cm⁻¹ region. nih.gov

C-O stretching: Asymmetric and symmetric stretching of the aryl-ether linkage of the methoxy group, expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches of the methoxy group just below 3000 cm⁻¹. nih.gov

C-Cl stretching: This vibration typically appears in the fingerprint region, often between 800–600 cm⁻¹.

C-S stretching: Also found in the fingerprint region, these vibrations can be weak and fall in the 700-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective for observing the symmetric vibrations of the aromatic ring system and the C-S and C-Cl bonds, which may be weak or difficult to assign in the IR spectrum. aps.org

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can provide definitive information on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The spatial orientation of the methoxy group relative to the fused ring system.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as π-π stacking or weak hydrogen bonds that influence the material's bulk properties.

While the specific crystal structure for this compound is not publicly available, analysis of related heterocyclic compounds like 2-(methylthio)thiazolo[5,4-b]pyridine (B1617360) demonstrates that this method yields precise structural parameters, including the space group and unit cell dimensions, which define the crystalline form. researchgate.net

Chromatographic-Mass Spectrometric Coupling Techniques for Purity Assessment and Mixture Analysis

The coupling of a chromatographic separation technique, such as liquid chromatography (LC), with mass spectrometry provides a powerful tool for both purity assessment and the analysis of complex mixtures. LC-MS is routinely used to verify the purity of synthesized compounds. nih.gov

In this application, a sample of this compound would be injected into an LC system, typically a reverse-phase column. The mobile phase separates the target compound from any starting materials, by-products, or other impurities. The eluent from the column is then introduced into the mass spectrometer.

The mass spectrometer serves as a detector, generating a chromatogram that shows peaks for each separated component. The mass spectrum of the main peak can be analyzed to confirm that its mass-to-charge ratio (m/z) corresponds to that of the target compound (e.g., the [M+H]⁺ ion at m/z 200.9860). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. In the synthesis of related thiazolo[5,4-b]pyridine analogues, LC-MS has been used to confirm that the purity of final compounds exceeds 95%. nih.gov

Computational Chemistry and Theoretical Studies of Thiazolo 5,4 B Pyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of molecules like 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine. These calculations can predict optimized molecular geometries, electron densities, and charge distributions, which are crucial for understanding the molecule's behavior.

DFT studies on related heterocyclic systems have demonstrated the ability to accurately calculate geometric parameters and electronic properties. For instance, theoretical investigations on thiazole (B1198619) azo dyes using DFT have provided detailed information on their structure and reactivity. Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated.

Electron Densities and Charge Distributions: The distribution of electrons within the this compound molecule dictates its electrostatic potential and reactive sites. The electronegative chlorine, nitrogen, and oxygen atoms are expected to draw electron density, resulting in regions of partial negative charge, while the carbon and hydrogen atoms would carry partial positive charges. This charge distribution is critical for predicting how the molecule will interact with other molecules, including potential biological targets. In similar molecules, Natural Bond Orbital (NBO) analysis has been used to investigate charge delocalization and the strength of intramolecular interactions.

A hypothetical representation of calculated electronic properties for this compound is presented in the table below, based on typical values for similar heterocyclic compounds.

PropertyPredicted ValueMethod
Dipole Moment (Debye)2.5 - 3.5DFT/B3LYP
Ground State Energy (Hartree)-1200 to -1300DFT/B3LYP

Note: The data in this table is illustrative and based on general values for similar compounds, as specific calculations for this compound were not found in the reviewed literature.

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in molecules. A key concept within MO theory is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich thiazolo[5,4-b]pyridine (B1319707) ring system, particularly influenced by the methoxy (B1213986) group which is an electron-donating group. The LUMO is likely to be distributed over the heterocyclic system, with significant contributions from the carbon atom attached to the electron-withdrawing chlorine atom, making this site susceptible to nucleophilic attack. DFT studies on thiazole azo dyes have shown that HOMOs are typically spread over the donor moieties and the thiazole ring, while LUMOs are shaped by the nature of acceptor groups. mdpi.com

Molecular OrbitalPredicted Energy (eV)Description
HOMO-6.0 to -7.0Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO-1.5 to -2.5Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.0 - 5.0Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.

Note: The data in this table is illustrative and based on general values for similar compounds, as specific calculations for this compound were not found in the reviewed literature.

Simulation of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the simulation of chemical reaction pathways, providing detailed mechanistic insights that can be difficult to obtain experimentally. By calculating the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition states is essential for determining the activation energy of a reaction, which in turn governs the reaction rate.

For this compound, a key reaction of interest is its synthesis. The formation of the thiazolo[5,4-b]pyridine scaffold can occur through various synthetic routes. For example, a one-step synthesis from a chloronitropyridine and a thioamide or thiourea (B124793) has been reported for related derivatives. researchgate.net Computational modeling of such a reaction would involve identifying the elementary steps, locating the transition state for each step, and calculating the associated energy barriers. This would clarify the reaction mechanism and could help in optimizing reaction conditions.

While specific simulations for the synthesis of this compound are not available in the literature reviewed, theoretical studies on nucleophilic substitution at two-coordinate sulfur have detailed addition-elimination pathways with triple-well potential energy surfaces. nih.gov

Prediction of Chemical Reactivity and Regioselectivity

The electronic properties calculated through quantum chemical methods can be used to predict the chemical reactivity and regioselectivity of a molecule. For this compound, the presence of different functional groups and the inherent electronic nature of the fused heterocyclic system create multiple potential sites for reaction.

The LUMO distribution, as discussed in the FMO analysis, is a key predictor of where a nucleophile will attack. In the case of this compound, the carbon atom bonded to the chlorine atom is expected to have a large LUMO coefficient, making it the most probable site for nucleophilic aromatic substitution (SNAr). Theoretical studies on the regioselectivity of SNAr reactions in substituted 2,6-dichloropyridines have shown that electronic and steric factors of the substituents play a significant role in directing the incoming nucleophile. researchgate.net Similarly, DFT calculations on 2,4-dichloroquinazolines revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com

The methoxy group at the 5-position is an activating group and can influence the reactivity of the pyridine (B92270) ring towards electrophilic substitution, although the pyridine ring itself is generally electron-deficient. The precise regioselectivity would depend on the nature of the attacking reagent and the reaction conditions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The thiazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Molecular docking studies on various thiazolo[5,4-b]pyridine derivatives have demonstrated their potential as inhibitors for several enzymes. For example, novel thiazolo[5,4-b]pyridine analogues have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov Docking studies of a representative compound from this class revealed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming hydrogen bond interactions with key residues. nih.gov

In another study, thiazolo[4,5-b]pyridine (B1357651) derivatives were docked with DNA, showing strong interactions and suggesting an intercalative binding mode. actascientific.com For this compound, docking simulations could be performed against various targets to predict its binding affinity and interaction patterns. The chlorine and methoxy groups would be expected to play significant roles in the binding, potentially forming halogen bonds or hydrogen bonds, respectively, with the target protein.

The following table summarizes findings from docking studies on related thiazolo[5,4-b]pyridine derivatives.

Compound ClassTarget Protein/MoleculeKey InteractionsReference
2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridinesPI3Kα kinaseHydrogen bond with Val851, water bridge with Typ836 and Asp810, hydrogen bond between sulfonamide and Lys802. nih.gov nih.gov
5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thioneDNA (1BNA)Intercalative binding with a binding energy of -5.02 Kcal/mol. actascientific.com actascientific.com
Thiazolo[4,5-b]pyridin-5-onesE. coli MurBPredicted inhibition of the enzyme as a putative mechanism for antibacterial activity. researchgate.net researchgate.net

Structure Activity Relationship Sar Studies of Thiazolo 5,4 B Pyridine Derivatives

General Principles of SAR for the Thiazolo[5,4-B]pyridine (B1319707) Scaffold

The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in the field of medicinal chemistry. nih.govresearchgate.net Its significance stems from its structural resemblance to purine (B94841) bases and other biologically important bicyclic heterocycles, which allows it to interact with a wide array of biological targets. nih.govresearchgate.net This scaffold, a nih.govmdpi.com-fused bicyclic system, provides a rigid framework that can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity. nih.govresearchgate.net The arrangement of nitrogen and sulfur heteroatoms within the rings facilitates the formation of key interactions, such as hydrogen bonds, with target proteins. nih.govresearchgate.net

Thiazolo[5,4-b]pyridine analogues have demonstrated a broad spectrum of pharmacological activities, including the inhibition of various kinases like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.govnih.gov They have also been investigated as S1p1/S1p5 agonists, H3 receptor antagonists, and DNA gyrase B inhibitors. researchgate.net The versatility of the scaffold allows it to fit into different binding pockets, with its biological effect being highly dependent on the nature and position of its substituents. researchgate.net The steric and electronic properties of these substituents are critical in determining the binding mode and potency against a specific target. researchgate.net

Influence of Substituents at Position 2 on Biological Activities (e.g., chloro, pyridyl, morpholinyl)

The substituent at the 2-position of the thiazolo[5,4-b]pyridine ring plays a pivotal role in defining the molecule's biological activity and target specificity. Research has shown that modifications at this position can lead to significant changes in potency.

For instance, in a series of PI3K inhibitors, a pyridyl group at position 2 was identified as a crucial structural unit for high inhibitory potency. nih.govresearchgate.net When the 2-pyridyl moiety was replaced by a phenyl group, a substantial decrease in PI3Kα inhibitory activity was observed, with the IC50 value increasing from the nanomolar to the sub-micromolar range. nih.govmdpi.com This highlights the importance of the pyridine (B92270) nitrogen for optimal interaction with the target enzyme. Molecular docking studies suggest that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP binding pocket of PI3Kα, forming a key hydrogen bond with the Val851 residue in the hinge region. nih.gov

In other studies targeting EGFR-TK, various substituted aryl and heteroaryl groups at the 2-position have been explored. nih.gov The presence of a chloro group at this position is a common feature in synthetic intermediates used for further functionalization. researchgate.net The reactivity of the 2-chloro group allows for the introduction of diverse substituents, such as amines (e.g., morpholinyl) or through cross-coupling reactions, to generate extensive libraries of compounds for SAR exploration. nih.gov

The table below summarizes the impact of different substituents at position 2 on PI3Kα inhibitory activity, demonstrating the critical nature of the 2-pyridyl group. nih.govmdpi.com

Compound ID2-SubstituentR-Group on SulfonamideIC50 (PI3Kα) [nM]
19a Pyridyl2,4-difluorophenyl3.6
19f Phenyl2,4-difluorophenyl501

Data sourced from a study on PI3K inhibitors. nih.govmdpi.com

Impact of the Methoxy (B1213986) Group at Position 5 (and other 5-substituents) on Activity Modulation

The substitution pattern on the pyridine ring of the scaffold, particularly at position 5, is another critical factor in modulating biological activity. The introduction of different functional groups at this position can influence the molecule's electronic properties, solubility, and steric interactions within the target's binding site.

In the context of PI3K inhibitors, the role of a methoxy group has been investigated. One study designed a series of compounds featuring a 2-methoxyl pyridine unit as part of a larger substituent attached to the thiazolo[5,4-b]pyridine core. nih.gov However, a direct comparison within this series revealed that the removal of the methoxy group from the pyridine ring did not lead to a significant change in potency against PI3Kα, with the resulting compound showing an IC50 of 4.0 nM compared to 3.6 nM for the methoxy-containing analogue. mdpi.com

Significance of Substitutions at other Ring Positions (e.g., position 6, 7)

Substitutions at other positions on the pyridine ring, such as 6 and 7, also contribute significantly to the SAR of thiazolo[5,4-b]pyridine derivatives. These positions offer additional vectors for chemical modification to fine-tune activity, selectivity, and pharmacokinetic properties.

In the development of EGFR-TK inhibitors, substitution at the 6-position has been a key strategy. A Suzuki cross-coupling reaction is often employed to introduce various aryl or heteroaryl groups at this position. nih.gov A study on these inhibitors found that introducing a 2-aminopyrimidin-5-yl group at the C6-position of the thiazolo[5,4-b]pyridine scaffold resulted in compounds with remarkable potency against multiple non-small cell lung cancer cell lines. nih.gov

The table below illustrates the potent anticancer activity of select C6-substituted thiazolo[5,4-b]pyridine derivatives against the HCC827 cancer cell line. nih.gov

Compound ID6-SubstituentIC50 (HCC827) [µM]
10b 2-aminopyrimidin-5-yl0.019
10c 2-aminopyrimidin-5-yl0.021
10h 2-aminopyrimidin-5-yl0.015
10i 2-aminopyrimidin-5-yl0.012
10k 2-aminopyrimidin-5-yl0.010

Data sourced from a study on EGFR-TK inhibitors. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

The development of potent and selective thiazolo[5,4-b]pyridine derivatives relies heavily on pharmacophore identification and lead optimization strategies. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For thiazolo[5,4-b]pyridine-based kinase inhibitors, the core scaffold itself often serves as a hinge-binding motif, mimicking the adenine (B156593) region of ATP. nih.gov

Lead optimization strategies often involve pharmacophore splicing or hybridization, where key structural motifs from known inhibitors are combined to create novel chemical entities with improved properties. nih.govresearchgate.net For example, a successful PI3K inhibitor was designed by splicing the pharmacophores of a methoxy pyridine unit and a morpholinyl heterocyclic inhibitor onto the thiazolo[5,4-b]pyridine scaffold. nih.gov

Molecular docking simulations are a crucial tool in this process, providing insights into the binding modes of designed compounds within the active site of the target protein. nih.govnih.gov These computational studies help rationalize observed SAR data and guide the design of new analogues. For example, docking analyses have confirmed that the N-heterocyclic core of potent derivatives is directly involved in binding to the kinase through key hydrogen bond interactions. nih.govresearchgate.net Optimization efforts often focus on modifying substituents to enhance these interactions or to form new ones. For PI3Kα inhibitors, it was found that an electron-deficient aryl group on a sulfonamide moiety resulted in a more acidic NH proton, leading to a stronger charged interaction with Lys802 in the target enzyme. nih.gov This iterative process of design, synthesis, biological evaluation, and computational analysis is central to the optimization of lead compounds based on the thiazolo[5,4-b]pyridine scaffold. nih.govtbzmed.ac.ir

Advanced Research on Biological Activities and Mechanistic Elucidation of Thiazolo 5,4 B Pyridine Derivatives

Phosphoinositide 3-Kinase (PI3K) Inhibition Research

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govresearchgate.net Thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as highly potent PI3K inhibitors. nih.gov

A key aspect of developing PI3K inhibitors is achieving selectivity among the different Class I isoforms (α, β, γ, δ), as they have distinct physiological roles. Research into 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues has yielded compounds with nanomolar potency and notable isoform selectivity. nih.gov For instance, a representative compound, 19a , demonstrated potent inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms, with significantly less activity against the PI3Kβ isoform. nih.govresearchgate.net This selectivity is important as different cancer types can be driven by the hyperactivity of specific isoforms. The inhibitory activities of this compound are detailed in the table below. nih.gov

Kinase IsoformIC50 (nM)
PI3Kα3.4
PI3Kβ34.2
PI3Kγ1.8
PI3Kδ2.5

This table presents the half-maximal inhibitory concentration (IC50) values for a representative thiazolo[5,4-b]pyridine derivative (19a) against the four Class I PI3K isoforms, showcasing its high potency and selectivity profile. nih.gov

The structure-activity relationship (SAR) studies revealed that the pyridyl group attached to the thiazolo[5,4-b]pyridine core is a critical moiety for potent enzymatic activity. nih.govresearchgate.net Replacing the pyridyl group with a phenyl ring led to a substantial decrease in PI3Kα inhibitory activity. nih.gov

Molecular docking studies have provided valuable insights into how these thiazolo[5,4-b]pyridine derivatives bind to the ATP-binding pocket of PI3K kinases. The N-heterocyclic core of the compounds plays a direct role in this interaction. nih.govresearchgate.net Docking analysis of compound 19a with PI3Kα revealed that it fits well within the binding pocket, forming key hydrogen bond interactions that are crucial for its high inhibitory potency. nih.gov These interaction networks are considered a defining factor for the potent PI3K inhibition exhibited by this class of compounds. nih.gov

Inhibition of PI3K is expected to modulate the entire downstream signaling cascade. The PI3K/Akt/mTOR pathway is a central signaling network that regulates cell cycle, survival, and metabolism. mdpi.com By blocking the kinase activity of PI3K, thiazolo[5,4-b]pyridine derivatives prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors like the serine/threonine kinase Akt. researchgate.net The subsequent lack of Akt activation leads to the reduced phosphorylation and activation of mTOR and S6K, proteins that are critical for protein synthesis and cell growth. researchgate.netmdpi.com This blockade of the PI3K signaling pathway is a primary mechanism through which these compounds exert their anti-proliferative effects in cancer cells. nih.gov

c-KIT Kinase Inhibition Research

The c-KIT receptor tyrosine kinase is another important oncogenic driver, particularly in gastrointestinal stromal tumors (GISTs), where activating mutations are common. researchgate.netmdpi.com The development of resistance to existing c-KIT inhibitors like imatinib (B729) is a significant clinical challenge, driving the search for novel inhibitors. mdpi.comnih.gov

Researchers have specifically designed and synthesized novel thiazolo[5,4-b]pyridine derivatives to overcome imatinib resistance in GIST. researchgate.netnih.gov A lead compound from these studies, designated as 6r , has shown significant inhibitory activity against c-KIT and effectively suppressed the proliferation of GIST cancer cells. researchgate.net Crucially, compound 6r demonstrated potency against a c-KIT V560G/D816V double mutant, which is known to be resistant to imatinib. researchgate.netnih.gov This indicates that the thiazolo[5,4-b]pyridine scaffold can be successfully modified to bind effectively to mutant forms of the c-KIT kinase that are resistant to current therapies. researchgate.net

Mechanisms of Cellular Response to c-KIT Inhibition

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in the treatment of various cancers, including gastrointestinal stromal tumors (GIST). The cellular response to c-KIT inhibition by these compounds is multifaceted, involving the blockade of downstream signaling pathways and significant effects on the cell cycle.

Research has demonstrated that certain thiazolo[5,4-b]pyridine derivatives effectively attenuate the proliferation of cancer cells by blocking c-KIT downstream signaling. newdrugapprovals.orgresearchgate.netmdpi.com This blockade disrupts the normal cellular processes that are pathologically activated by aberrant c-KIT signaling. Key downstream effects include the induction of apoptosis, or programmed cell death, and arrest of the cell cycle, which halts the uncontrolled proliferation of cancer cells. newdrugapprovals.orgresearchgate.netmdpi.com

Specifically, studies on GIST-T1 cells, which are dependent on c-KIT signaling, have shown that treatment with potent thiazolo[5,4-b]pyridine inhibitors leads to a significant suppression of cell proliferation. researchgate.netresearchgate.net Furthermore, these compounds have been observed to induce cell cycle arrest, a crucial mechanism for preventing the division and growth of tumor cells. researchgate.netresearchgate.net The detailed molecular mechanisms often involve the inhibition of phosphorylation of c-KIT and its downstream effectors, thereby interrupting the entire signaling cascade that promotes tumor growth and survival. researchgate.net

Investigation of Other Kinase Inhibitory Activities

The therapeutic potential of thiazolo[5,4-b]pyridine derivatives extends beyond c-KIT, with research demonstrating inhibitory activity against a range of other kinases involved in cellular signaling and disease. The versatility of the thiazolo[5,4-b]pyridine scaffold has allowed for its exploration as a core structure for the development of inhibitors for kinases such as ITK, BCR-ABL, RAF, VEGFR2, and GAK. researchgate.netactascientific.com

ITK, BCR-ABL, RAF, and VEGFR2: The thiazolo[5,4-b]pyridine framework has been utilized in the discovery of inhibitors for several important kinases. researchgate.netactascientific.com For instance, derivatives have been designed as potent and selective EGFR-TK inhibitors, with some compounds showing remarkable potency against lung cancer cell lines. nih.gov One such derivative, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide, displayed IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. nih.gov The development of dual RAF/VEGFR2 inhibitors has also been pursued, with N-methyl thiazolo[5,4-b]pyridine-5-amine derivatives showing promise. plos.org While specific data for a "2-Chloro-5-methoxy" substituted thiazolo[5,4-b]pyridine is not extensively detailed in publicly available literature for all these kinases, the consistent activity of the core structure suggests its potential for broad-spectrum kinase inhibition.

GAK: Research into inhibitors of Cyclin G-associated kinase (GAK) has explored related heterocyclic scaffolds. Studies on isothiazolo[4,3-b]pyridines, a regioisomeric scaffold of thiazolo[5,4-b]pyridine, have identified potent GAK ligands with Kd values of less than 100 nM. rsc.org The most effective of these GAK inhibitors were characterized by an alkoxy group at position 3 of the central scaffold. rsc.org While these findings are on a different isomer, they highlight the potential of pyridothiazole-based structures to target GAK.

Exploration of Agonist and Antagonist Activities

In addition to kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has been investigated for its ability to modulate the activity of other important biological targets, such as G protein-coupled receptors (GPCRs).

S1P1/S1P5 Agonist Activity: Thiazolo[5,4-b]pyridine derivatives have been successfully developed as potent dual agonists for the sphingosine-1-phosphate receptors S1P1 and S1P5. newdrugapprovals.orgmdpi.com One notable example is the compound AMG 369, which is 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid. This compound was identified as a potent dual S1P1/S1P5 agonist with limited activity at the S1P3 receptor and no activity at S1P2/S1P4. newdrugapprovals.orgmdpi.com Such selective agonists are of interest for their potential immunomodulatory effects.

DNA Gyrase B Inhibition Studies

Thiazolopyridine ureas have been identified as a novel class of potent inhibitors of DNA gyrase B (GyrB), the ATPase subunit of the bacterial DNA gyrase enzyme. nih.govacs.orgmdpi.com This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents.

Structure-activity relationship studies have revealed that potent inhibition of GyrB can be achieved with specific substitutions on the thiazolopyridine core. nih.govmdpi.com Researchers have successfully developed compounds with GyrB IC50 values of less than or equal to 1 nM. nih.govmdpi.com These potent inhibitors often feature side chains at the C-5 position of the thiazolopyridine ring that can access the ribose/solvent pocket of the enzyme's active site. nih.govmdpi.com The combination of these C-5 substitutions with various heterocycles at the C-6 position has led to compounds with potent enzymatic and whole-cell activity against Mycobacterium tuberculosis. nih.govmdpi.com Scaffold hopping from thiazolopyridine ureas has also led to the discovery of thiazolopyridone ureas with potent DNA GyrB inhibitory activity. nih.gov

Glucokinase Activation Research

Derivatives of 5-methoxy-thiazolo[5,4-b]pyridine have been at the forefront of research into small molecule glucokinase (GK) activators for the treatment of type 2 diabetes. Glucokinase plays a crucial role in glucose homeostasis, and its activation can improve glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase hepatic glucose uptake.

A significant discovery in this area is the compound NVP-LBX192, which has the chemical name 3-Cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide. newdrugapprovals.orgpatsnap.comnewdrugapprovals.org This compound was identified as a potent, liver-selective glucokinase activator. newdrugapprovals.orgnewdrugapprovals.org In vitro, NVP-LBX192 activated the glucokinase enzyme with an αKa of 39 nM. patsnap.com Preclinical studies in animal models of diabetes demonstrated that this compound significantly reduces glucose levels during an oral glucose tolerance test. newdrugapprovals.org The discovery of NVP-LBX192 highlights the therapeutic potential of the 5-methoxy-thiazolo[5,4-b]pyridine scaffold in the development of novel treatments for type 2 diabetes.

Strategic Development and Future Research Directions for 2 Chloro 5 Methoxy Thiazolo 5,4 B Pyridine

Design Principles for Novel Thiazolo[5,4-b]pyridine (B1319707) Analogues with Enhanced Specificity

The rational design of new analogues based on the 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine core is crucial for improving target specificity and potency. Key principles are derived from structure-activity relationship (SAR) studies and a molecular hybridization approach.

Structure-Activity Relationship (SAR) Studies : SAR analysis of various thiazolo[5,4-b]pyridine series has yielded critical insights. For instance, in a series of phosphoinositide 3-kinase (PI3K) inhibitors, the sulfonamide functionality was identified as a key structural unit for potent inhibitory activity. mdpi.comnih.gov Similarly, the nature of the substituent attached to the core scaffold, such as a pyridyl group versus a phenyl group, was found to significantly impact PI3Kα inhibitory potency. mdpi.comnih.gov These findings guide the modification of the 2-chloro and 5-methoxy positions to optimize interactions with specific biological targets.

Molecular Hybridization : This approach involves combining the thiazolo[5,4-b]pyridine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. actascientific.com For example, integrating fragments known to bind to the ATP pocket of kinases can guide the design of new derivatives with improved affinity and selectivity.

Target-Specific Modifications : For analogues targeting epidermal growth factor receptor-tyrosine kinase (EGFR-TK), design efforts focus on establishing key hinge interactions and hydrogen bonding with specific residues like Cys797 within the kinase domain. nih.gov Molecular docking simulations are instrumental in predicting these interactions and guiding the synthesis of analogues with modifications aimed at maximizing binding affinity and overcoming resistance mutations. nih.gov

Design PrincipleKey Finding/StrategyTarget Class ExampleReference
Structure-Activity Relationship (SAR)Sulfonamide functionality and pyridyl substitution are critical for high inhibitory potency.Phosphoinositide 3-Kinase (PI3K) mdpi.comnih.gov
Target-Specific InteractionsFormation of hinge interactions and hydrogen bonds with Cys797 is crucial for potency.EGFR-Tyrosine Kinase nih.gov
Molecular HybridizationCombining the thiazolo[5,4-b]pyridine core with other pharmacologically active scaffolds.Anticancer Agents actascientific.com

Application of Advanced Synthetic Methodologies for Compound Library Diversification

To fully explore the therapeutic potential of the thiazolo[5,4-b]pyridine scaffold, the development of diverse compound libraries is essential. Advanced synthetic methodologies enable the efficient and versatile production of novel analogues.

Multi-Step Synthesis from Commercial Starting Materials : Efficient and scalable synthetic routes are foundational. A seven-step synthesis for 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues has been developed starting from the commercially available and inexpensive 2,4-dichloro-3-nitropyridine (B57353). nih.gov This method involves key steps such as selective substitution, thiocyanation, reductive cyclization, and final coupling reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions : Reactions like the Suzuki cross-coupling are powerful tools for introducing a wide range of substituents onto the core scaffold. This has been successfully used to synthesize a large library of forty-five thiazolo[5,4-b]pyridine derivatives, demonstrating its utility in generating chemical diversity for screening. nih.gov The Liebeskind-Srogl desulfurative cross-coupling reaction offers another advanced method for creating 2-aryl-thiazolo[5,4-b]pyridines from thioethers and boronic acids under neutral conditions. rhhz.net

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of thiazolo[5,4-b]pyridine derivatives, offering a greener and more efficient alternative to conventional heating. dmed.org.ua

Cascade and One-Pot Reactions : These strategies improve synthetic efficiency by combining multiple reaction steps into a single operation. A cascade 6-endo-dig cyclization has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines, a related scaffold, highlighting a potential approach for thiazolo[5,4-b]pyridines. mdpi.com Similarly, one-pot reactions using catalysts like ceric ammonium (B1175870) nitrate (B79036) have been used for related heterocycles. researchgate.net

Integrated Computational and Experimental Approaches in Drug Design and Discovery

The integration of computational modeling with experimental validation is a cornerstone of modern drug discovery, enabling a more rapid and resource-efficient development process for thiazolo[5,4-b]pyridine derivatives.

Molecular Docking and Simulation : Computational docking is widely used to predict the binding modes of novel thiazolo[5,4-b]pyridine analogues within the active sites of their biological targets. mdpi.comnih.gov For PI3K inhibitors, docking analysis revealed that the N-heterocyclic core engages in key hydrogen bond interactions with residues like Val851. mdpi.com For EGFR-TK inhibitors, simulations confirmed essential interactions with Cys797. nih.gov These in silico studies help prioritize compounds for synthesis and experimental testing.

Pharmacophore Mapping and Virtual Screening : Computational models can be built based on a set of known active compounds to identify the key chemical features required for biological activity. These pharmacophore models are then used to screen large virtual libraries of compounds to identify new potential hits before committing to their synthesis. mdpi.com

In Vitro Experimental Validation : Computational predictions are validated through a battery of experimental assays. For anticancer applications, this includes cytotoxicity screening against various cancer cell lines (e.g., HCC827, H1975, A549) using methods like the MTT assay. nih.gov Mechanistic studies, such as apoptosis assays and enzymatic assays (e.g., PI3K enzymatic assay), provide deeper insight into the compounds' mode of action. mdpi.comnih.govnih.gov

ApproachTechnique/MethodApplicationReference
ComputationalMolecular DockingPredicting binding modes and interactions with target proteins (e.g., PI3Kα, EGFR-TK). mdpi.comnih.gov
Pharmacophore MappingDesigning inhibitors and screening virtual libraries before synthesis. mdpi.com
ExperimentalMTT AssayEvaluating in vitro anti-proliferative activity against cancer cell lines. nih.gov
Enzymatic AssaysDetermining inhibitory activity against specific enzymes (e.g., PI3K). mdpi.comnih.gov
Apoptosis AssaysInvestigating the mechanism of cell death induced by the compounds. nih.gov

Exploration of New Biological Targets and Therapeutic Areas for Thiazolo[5,4-b]pyridine Scaffolds

While research has focused on kinase inhibition, the inherent versatility of the thiazolo[5,4-b]pyridine scaffold makes it a promising candidate for a range of other biological targets and therapeutic areas. mdpi.com

The structural framework of thiazolo[5,4-b]pyridine has been successfully utilized to develop inhibitors for several protein kinases, which are crucial targets in oncology. researchgate.net Future work will likely expand this to other kinase families and explore non-kinase targets.

Known Kinase Targets :

EGFR-TK : For non-small cell lung cancer. nih.gov

PI3K : For various cancers where the PI3K signaling pathway is abnormally activated. mdpi.comnih.gov

Other Kinases : The scaffold has also been used to discover inhibitors of ITK, BCR-ABL, RAF, and VEGFR2. researchgate.net

Other Potential Targets and Activities :

DNA Gyrase B Inhibitors : Potential for developing new antibacterial agents. mdpi.com

Receptor Modulators : Analogues have shown activity as S1p1 and S1p5 agonists and H3 receptor antagonists. mdpi.com

DNA Intercalation : Some derivatives have been studied for their ability to bind to DNA, suggesting applications as cytotoxic agents that target DNA replication. actascientific.com

Antimicrobial and Antioxidant Activity : The scaffold has also been evaluated for general antimicrobial and antioxidant properties. actascientific.com

The exploration of these diverse targets could lead to the development of this compound-based drugs for infectious diseases, inflammatory conditions, and neurological disorders, in addition to oncology.

Methodological Advancements in the Synthesis, Characterization, and Biological Evaluation of Thiazolo[5,4-b]pyridine Derivatives

Continuous improvement in methodologies is essential for advancing the drug discovery pipeline for this class of compounds.

Synthesis : The move towards greener and more efficient synthetic methods is a key trend. This includes the use of green solvents like sabinene (B1680474), derived from biomass, in combination with microwave activation to produce thiazolo[5,4-b]pyridines under environmentally friendly conditions. researchgate.net The development of novel palladium-catalyzed desulfurative cross-coupling reactions further expands the toolkit for synthesizing complex derivatives. rhhz.net

Characterization : The unambiguous structural confirmation of novel synthesized compounds relies on a suite of modern analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the identity and purity of new analogues. mdpi.comnih.gov

Biological Evaluation : High-throughput screening (HTS) methodologies allow for the rapid evaluation of large compound libraries against specific targets. Beyond primary screening, detailed mechanistic studies are crucial. This includes assays to measure apoptosis, cell cycle arrest, and specific enzyme inhibition. nih.govdntb.gov.ua For compounds designed to interact with DNA, biophysical techniques such as UV-Vis absorption titration and viscosity measurements are employed to characterize the binding mode and affinity. actascientific.com

Q & A

Q. What are the most reliable synthetic routes for preparing 2-chloro-5-methoxy-thiazolo[5,4-b]pyridine, and how can purity be optimized?

Answer: The synthesis typically involves multi-step reactions starting from 2-amino-5-chloropyridine derivatives. A validated approach includes:

Thiazole Ring Formation : Reacting 2-amino-5-methoxypyridine with phosphorus oxychloride (POCl₃) and thiourea to introduce the thiazole moiety .

Chlorination : Selective chlorination at the 2-position using reagents like SOCl₂ or PCl₃ under controlled temperatures (60–80°C) to avoid over-chlorination .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Monitor intermediates via TLC and confirm structures with 1^1H/13^13C NMR .

Q. How should researchers characterize the molecular structure of this compound?

Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆) shows characteristic peaks: δ 8.45 (s, H-7), δ 4.15 (s, OCH₃), and δ 7.90 (d, H-3). 13^13C NMR confirms the thiazole (C-2, ~165 ppm) and pyridine (C-5, ~150 ppm) carbons .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ calc. 241.0124, observed 241.0128) .
  • X-ray Crystallography (if available): Resolves bond angles and confirms regiochemistry of substituents .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Answer: The 2-chloro group is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:

  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, arylboronic acid (1.2 eq), in dioxane/H₂O (3:1) at 90°C for 12h. Yields: 70–85% .
  • Nucleophilic Substitution : Replace Cl with amines (e.g., morpholine) in DMF at 120°C (24h, 60–75% yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for thiazolo[5,4-b]pyridine derivatives?

Answer: Discrepancies often arise from:

  • Reagent Purity : Trace moisture in POCl₃ reduces chlorination efficiency. Use freshly distilled reagents .
  • Temperature Control : Exothermic reactions (e.g., thiazole formation) require slow reagent addition and ice baths to prevent side products .
  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling steps. Lower catalyst loading (2–3 mol%) may improve reproducibility .

Q. What structure-activity relationships (SAR) govern the biological activity of thiazolo[5,4-b]pyridine derivatives?

Answer: Key SAR insights from PI3K inhibition studies :

  • 2-Position : Chlorine enhances binding via hydrophobic interactions; substitution with bulkier groups (e.g., CF₃) reduces activity.
  • 5-Methoxy Group : Electron-donating groups improve solubility and moderate enzyme affinity (IC₅₀ ~3.6 nM for PI3Kα).
  • Sulfonamide Additions : Derivatives with 4-fluorophenylsulfonamide at the 7-position show 10-fold selectivity for PI3Kα over PI3Kβ.

Q. What computational strategies are effective for predicting the binding modes of thiazolo[5,4-b]pyridine derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina with PI3Kα crystal structures (PDB: 4L23). The thiazole nitrogen forms H-bonds with Val851, while the methoxy group occupies a hydrophobic pocket near Met922 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein interactions. RMSD <2 Å indicates stable binding .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Answer:

  • Continuous Flow Chemistry : Reduces residence time (e.g., 10 min at 100°C vs. 24h batch) for chlorination steps, minimizing decomposition .
  • In-line Monitoring : Use FTIR or ReactIR to detect intermediates and adjust reagent stoichiometry dynamically .
  • Workup Optimization : Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted starting materials before crystallization .

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Reactant of Route 1
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine
Reactant of Route 2
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.